1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Overview
Description
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione is an organic compound belonging to the class of phenyl-1,2,4-triazoles. This compound has been studied for its various pharmacological activities, including hypolipidaemic, anti-inflammatory, analgesic, antineoplastic, and aldose reductase inhibitory activities .
Scientific Research Applications
Mechanism of Action
Preparation Methods
The synthesis of 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione involves several steps. One common method includes the condensation of diethyl carbonate with hydrazine hydrate to form hydrazinecarboxylate, which is then reacted with phenyl isocyanate to yield 4-phenyl-1-ethoxycarbonylaminourea. This intermediate is then heated with potassium hydroxide solution, followed by acidification with hydrochloric acid to produce 4-phenylurazole .
Chemical Reactions Analysis
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition: It can undergo inverse [4+2] cycloaddition reactions with cyclic alkenes and tetrazines to form annulated dihydropyridazines.
Comparison with Similar Compounds
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds such as:
4-Phenylurazole: Similar in structure but differs in its specific pharmacological activities.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used as an oxidizing agent and in cycloaddition reactions.
1,2-Diacyl-1,2,4-triazolidine-3,5-diones: These compounds have been studied for their anti-inflammatory properties.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7(14)13-10(16)12(9(15)11-13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFZGVRQOGGCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166883 | |
Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16044-43-2 | |
Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016044432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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